molecular formula C17H20F3N3O2 B5506600 (4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol

(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol

Katalognummer: B5506600
Molekulargewicht: 355.35 g/mol
InChI-Schlüssel: DHZVINCRQWILLZ-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol is a useful research compound. Its molecular formula is C17H20F3N3O2 and its molecular weight is 355.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15076138 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

PET Imaging and NR2B NMDA Receptors

One study focused on the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B subunit-containing NMDA receptors. Despite achieving the synthesis and labeling of two antagonists with this moiety, the compounds demonstrated poor brain penetration and high accumulation in bone and cartilage, indicating unsuitability for imaging NR2B NMDA receptors due to significant defluorination and poor metabolic stability in vivo (Labas et al., 2011).

Antifungal Applications

Another area of research involves the synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents. This study highlighted the development of a series of compounds with significant in vitro antifungal activities against various strains, including Cryptococcus neoformans, Aspergillus niger, and Candida albicans, demonstrating the potential of such compounds in antifungal therapy (Sangshetti & Shinde, 2011).

Antihypertensive and Stereochemistry

Research into the relationship between pharmacological activity and stereochemical structure of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles revealed that the pharmacological activities, especially hypotensive actions, significantly differed between optical isomers, with (+) isomers being more potent than the corresponding (-) isomers. This study underscores the importance of stereochemistry in the development of antihypertensive agents (Kasuya et al., 1983).

Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles was synthesized and evaluated for their antibacterial activities. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as a new class of antibacterial agents (He et al., 2003).

Anti-leukemic Activity

The compound 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline showed cytotoxic potential against leukemia cell lines. Its synthesis and characterization through multiple analytical techniques have been documented, highlighting its role in cancer research (Guillon et al., 2018).

Eigenschaften

IUPAC Name

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-15(2)9-23(7-6-16(15,3)25)13(24)10-4-5-11-12(8-10)22-14(21-11)17(18,19)20/h4-5,8,25H,6-7,9H2,1-3H3,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZVINCRQWILLZ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.